ETP-46321 Isoform Selectivity Profile: α/δ Dual Inhibition with β/γ Sparing Versus Pan-PI3K Inhibitors
ETP-46321 exhibits a defined isoform selectivity profile with potent inhibition of PI3Kα (Ki = 2.3 nM) and PI3Kδ (Ki = 14.2 nM), while sparing PI3Kβ (Ki = 170 nM) and PI3Kγ (Ki = 179 nM). This yields a α/β selectivity ratio of ~74-fold and α/γ selectivity ratio of ~78-fold [1]. In contrast, the pan-PI3K inhibitor Copanlisib potently inhibits all four isoforms with near-equivalent potency (IC50: 0.5 nM for PI3Kα, 0.7 nM for PI3Kδ, 3.7 nM for PI3Kβ, 6.4 nM for PI3Kγ) . The β-sparing, γ-sparing profile of ETP-46321 is mechanistically distinct from pan-inhibition, which may reduce β-associated toxicities such as thrombocytopenia and insulin resistance while preserving therapeutic α/δ targeting.
| Evidence Dimension | PI3K isoform inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | PI3Kα: Ki = 2.3 nM; PI3Kδ: Ki = 14.2 nM; PI3Kβ: Ki = 170 nM; PI3Kγ: Ki = 179 nM |
| Comparator Or Baseline | Copanlisib (pan-PI3K inhibitor): PI3Kα IC50 = 0.5 nM; PI3Kδ IC50 = 0.7 nM; PI3Kβ IC50 = 3.7 nM; PI3Kγ IC50 = 6.4 nM |
| Quantified Difference | ETP-46321 α/β selectivity ratio ~74-fold vs. Copanlisib ~7.4-fold; ETP-46321 α/γ ratio ~78-fold vs. Copanlisib ~12.8-fold |
| Conditions | In vitro biochemical kinase assays using recombinant PI3K isoforms |
Why This Matters
For procurement decisions, the β/γ-sparing profile of ETP-46321 distinguishes it from pan-PI3K inhibitors and is critical for studies where β or γ inhibition would confound interpretation of α/δ-dependent phenotypes or introduce off-target toxicity in vivo.
- [1] Granda TG, Cebrián D, Martínez S, et al. Biological characterization of ETP-46321, a selective and efficacious inhibitor of phosphoinositide-3-kinases. Invest New Drugs. 2013;31(1):66-76. doi:10.1007/s10637-012-9835-5 View Source
